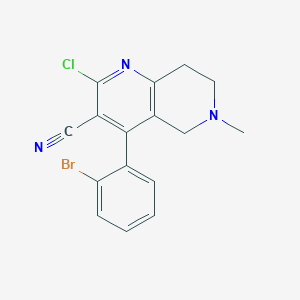
4-(2-Bromophenyl)-2-chloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Bromophenyl)-2-chloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile is a complex organic compound that features a unique combination of bromine, chlorine, and nitrile functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromophenyl)-2-chloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing specialized equipment to ensure precise control over reaction conditions. The use of organoboron reagents and palladium catalysts is common in these processes .
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromophenyl)-2-chloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol .
Scientific Research Applications
4-(2-Bromophenyl)-2-chloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2-Bromophenyl)-2-chloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one
- 4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide
Uniqueness
Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development .
Biological Activity
4-(2-Bromophenyl)-2-chloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound can be characterized by its complex structure which includes a naphthyridine core. Its molecular formula is C16H15BrClN2 with a molecular weight of approximately 350.67 g/mol. The presence of bromine and chlorine atoms in its structure may contribute to its biological activity.
Anticancer Properties
Research has shown that naphthyridine derivatives exhibit notable anticancer properties. For instance, compounds similar to 4-(2-Bromophenyl)-2-chloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine have been reported to induce apoptosis in various cancer cell lines. Aaptamine, a related naphthyridine derivative, demonstrated significant cytotoxic effects against several cancer cell lines including H1299 (non-small cell lung cancer) and HeLa (cervical cancer) with IC50 values ranging from 10.47 to 15.03 μg/mL .
The mechanisms underlying the anticancer effects of naphthyridine derivatives often involve:
- DNA Intercalation : Some studies suggest that these compounds can intercalate into DNA strands, disrupting replication and transcription processes.
- Induction of Apoptosis : They may upregulate pro-apoptotic factors and downregulate anti-apoptotic proteins.
- Cell Cycle Arrest : Naphthyridines can induce cell cycle arrest at various phases, particularly G1 phase by affecting cyclin-dependent kinases (CDKs) .
Anti-inflammatory Activity
In addition to anticancer properties, naphthyridine derivatives have shown anti-inflammatory effects. For example, certain derivatives inhibited lipopolysaccharide (LPS)-induced nitric oxide production in macrophage cell lines . This suggests potential applications in treating inflammatory diseases.
Pharmacological Studies
Pharmacological evaluations indicate that compounds with similar structures to 4-(2-Bromophenyl)-2-chloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine exhibit varying degrees of activity against different biological targets:
| Activity Type | IC50 Values (μM) | Cell Lines/Models |
|---|---|---|
| Anticancer | 0.03 - 15.03 | H1299, HeLa, HL60 |
| Anti-inflammatory | 20.51 - 66.96 | RAW 264.7 macrophages |
Case Studies
Several case studies have explored the efficacy of naphthyridine derivatives in vivo. For example:
- Xenograft Models : In studies involving human hepatocellular carcinoma xenografts in mice, treatment with naphthyridine derivatives led to tumor size reduction and modulation of key oncogenes such as SOX9 and Ki67 .
- Inflammatory Models : In LPS-induced inflammation models in mice, these compounds significantly reduced pro-inflammatory cytokines like TNF-α and IL-6 .
Properties
Molecular Formula |
C16H13BrClN3 |
|---|---|
Molecular Weight |
362.65 g/mol |
IUPAC Name |
4-(2-bromophenyl)-2-chloro-6-methyl-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile |
InChI |
InChI=1S/C16H13BrClN3/c1-21-7-6-14-12(9-21)15(11(8-19)16(18)20-14)10-4-2-3-5-13(10)17/h2-5H,6-7,9H2,1H3 |
InChI Key |
ZXEAEZHIDOYDDN-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C(C1)C(=C(C(=N2)Cl)C#N)C3=CC=CC=C3Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















